(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
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Description
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a useful research compound. Its molecular formula is C22H21ClN2OS and its molecular weight is 396.93. The purity is usually 95%.
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Biological Activity
(Z)-N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound can be described by its chemical formula C20H19ClN2OS and has a complex structure that includes thiazole and acrylamide moieties. The specific arrangement of these groups is crucial for its biological activity.
Research indicates that compounds with similar structures often interact with multiple biological targets, including enzymes and receptors involved in cancer progression and inflammation. The thiazole ring is known to enhance the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
Anticancer Properties
Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : It has been tested on breast cancer (MCF-7), lung cancer (A549), and leukemia cell lines.
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.2 |
A549 | 4.8 |
K562 | 6.1 |
These values suggest that the compound effectively inhibits cell growth and induces apoptosis in cancer cells.
Mechanisms of Anticancer Activity
The anticancer effects are believed to result from the inhibition of key signaling pathways involved in cell proliferation and survival, such as:
- Inhibition of Akt Pathway : The compound may block the phosphorylation of Akt, leading to reduced cell survival signals.
- Impact on Cell Cycle : It has been observed to induce cell cycle arrest at the G2/M phase.
In Vivo Studies
In vivo studies using mouse models have further supported the anticancer potential of this compound. For example:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Findings : Tumor growth was significantly inhibited compared to control groups, with a notable reduction in tumor volume after treatment for three weeks.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development into therapeutic agents.
Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low toxicity in non-cancerous cell lines, suggesting a potentially favorable safety profile for therapeutic use.
Properties
IUPAC Name |
(Z)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15(2)18-9-6-16(7-10-18)8-11-21(26)25-22-24-14-20(27-22)13-17-4-3-5-19(23)12-17/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKVKWRQYLSQEI-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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